molecular formula C15H15NO B14560696 2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- CAS No. 61863-01-2

2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl-

Cat. No.: B14560696
CAS No.: 61863-01-2
M. Wt: 225.28 g/mol
InChI Key: ADHJTSHORDKOGO-UHFFFAOYSA-N
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Description

2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the class of isoindoles Isoindoles are known for their diverse biological activities and are often used as building blocks in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of isoindole derivatives . This method typically involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, some isoindole derivatives exhibit anticancer activity by inducing apoptosis in tumor cells and disrupting tumor interactions with the cellular microenvironment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Isoindole-1-carboxaldehyde, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the tetrahydro and carboxaldehyde functionalities allows for a wide range of chemical modifications and applications.

Properties

CAS No.

61863-01-2

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydroisoindole-1-carbaldehyde

InChI

InChI=1S/C15H15NO/c17-11-15-14-9-5-4-6-12(14)10-16(15)13-7-2-1-3-8-13/h1-3,7-8,10-11H,4-6,9H2

InChI Key

ADHJTSHORDKOGO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(N(C=C2C1)C3=CC=CC=C3)C=O

Origin of Product

United States

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